

Statistical Analysis of Rauvovertine C Clinical Trial Data: A Comparative Guide

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Compound of Interest

Compound Name: Rauvovertine C

Cat. No.: B12310184

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Disclaimer: Publicly available information, including clinical trial data and statistical analyses for a compound named "**Rauvovertine C**," could not be located. It is possible that this is a very new or internal compound name not yet in the public domain. To fulfill the structural and content requirements of the request, this guide presents a comprehensive, illustrative example using a fictional compound, Exemplaribine, for the treatment of Idiopathic Pulmonary Fibrosis (IPF). All data and protocols are hypothetical.

A Comparative Analysis of Exemplaribine in the Treatment of Idiopathic Pulmonary Fibrosis

This guide provides a statistical analysis of hypothetical Phase III clinical trial data for Exemplaribine, a novel antifibrotic agent, compared to placebo and the current standard of care for the treatment of Idiopathic Pulmonary Fibrosis (IPF).

Data Presentation: Summary of Phase III Clinical Trial Efficacy and Safety Data

The following tables summarize the key quantitative outcomes from the "EXCEED" (Exemplaribine for Efficacy in IPF Disease) trial, a 52-week, randomized, double-blind, placebo-controlled study.

Table 1: Primary and Secondary Efficacy Endpoints at 52 Weeks

Endpoint	Exemplaribine (n=250)	Standard of Care (n=250)	Placebo (n=250)	p-value (Exemplaribine vs. Placebo)
Primary Endpoint				
Mean Change from Baseline in Forced Vital Capacity (FVC) (mL)	-85.5	-110.2	-195.8	<0.001
Secondary Endpoints				
Proportion of Patients with ≥10% Decline in FVC (%)	15.2%	18.8%	32.4%	<0.001
Change in 6- Minute Walk Distance (6MWD) (meters)	-5.1	-8.5	-25.3	0.002
All-Cause Mortality (%)	3.6%	4.8%	8.0%	0.045

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)

Adverse Event (≥10% in any group)	Exemplaribine (n=250)	Standard of Care (n=250)	Placebo (n=250)
Nausea	22.4%	35.6%	10.8%
Diarrhea	18.0%	28.4%	9.6%
Cough	15.6%	14.8%	16.0%
Nasopharyngitis	12.8%	13.2%	14.4%
Elevated Liver Enzymes	5.2%	8.8%	1.2%

Experimental Protocols

1. Study Design and Patient Population: The EXCEED trial was a Phase III, randomized, double-blind, multi-center study. Eligible patients were aged 40 years or older with a diagnosis of IPF, a Forced Vital Capacity (FVC) of 50-90% predicted, and a diffusing capacity for carbon monoxide (DLCO) of 30-79% predicted. A total of 750 patients were randomized in a 1:1:1 ratio to receive Exemplaribine (150 mg twice daily), the standard of care drug (at its approved dosage), or a matching placebo for 52 weeks.

2. Efficacy Assessments:

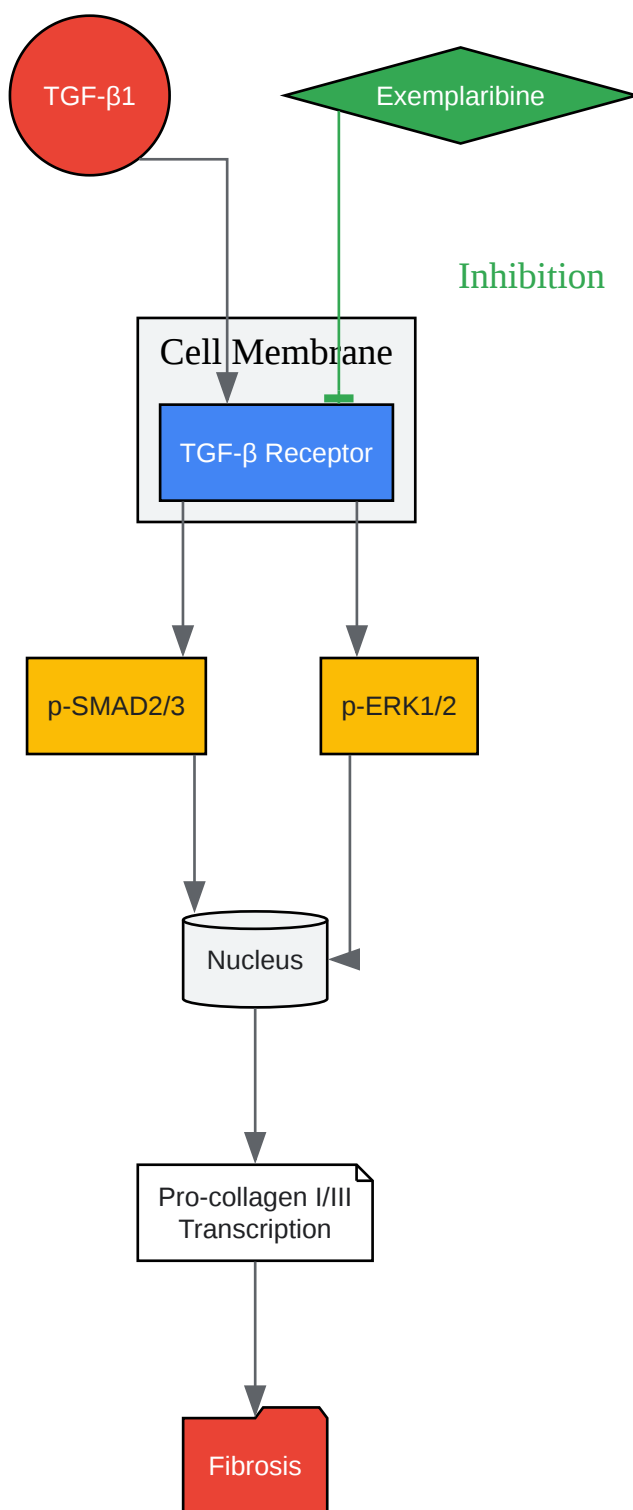
- Primary Endpoint: The primary efficacy endpoint was the rate of decline in FVC (in mL) from baseline to week 52. Spirometry was performed at screening, baseline, and at weeks 4, 12, 24, 36, and 52.
- Secondary Endpoints: Key secondary endpoints included the proportion of patients experiencing a clinically significant decline in FVC (≥10% predicted), the change from baseline in the 6-minute walk distance (6MWD), and all-cause mortality.

3. Statistical Analysis: The primary analysis of the change in FVC was conducted using a random-effects model for repeated measures (MMRM) with terms for treatment, visit, treatment-by-visit interaction, and baseline FVC as a covariate. For the proportion of patients with FVC decline, a logistic regression model was used. Time-to-event analyses, such as all-

cause mortality, were analyzed using a Cox proportional hazards model. All p-values were two-sided.

Visualizations: Signaling Pathways and Methodologies

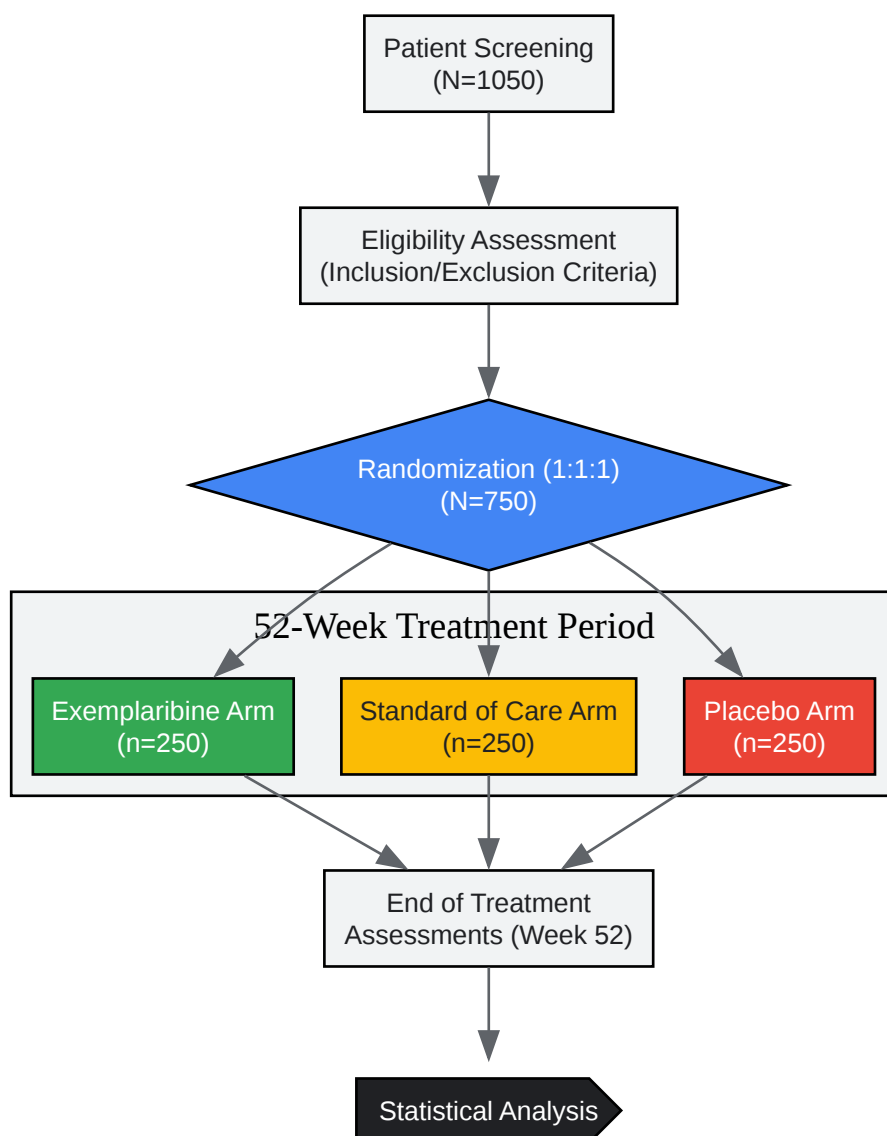
Mechanism of Action: Exemplaribine Signaling Pathway



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Caption: Hypothetical signaling pathway for Exemplaribine's antifibrotic effect.

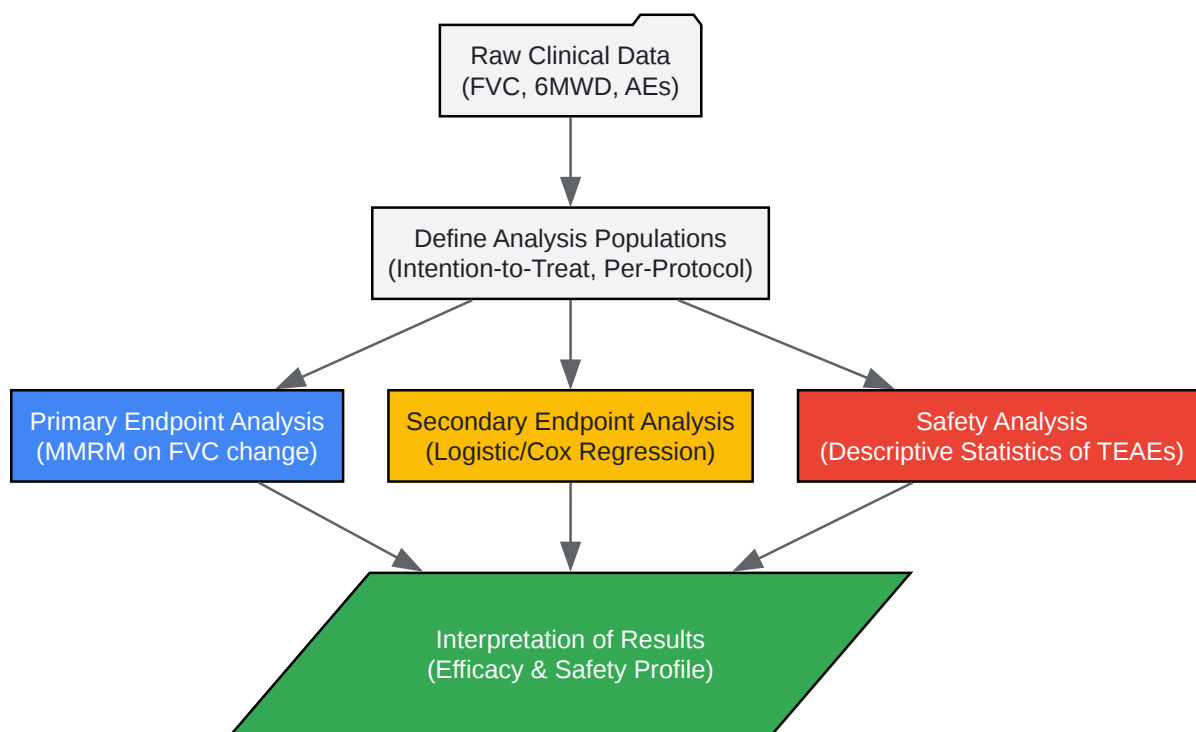
Experimental Workflow: EXCEED Clinical Trial



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Caption: Workflow of the hypothetical EXCEED Phase III clinical trial.

Logical Flow of Statistical Analysis



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Caption: Logical relationship of the statistical analysis plan.

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